molecular formula C17H20F2N2O3 B5159498 N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide

N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide

Cat. No. B5159498
M. Wt: 338.35 g/mol
InChI Key: AGLGBFOXGSDFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. The compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies for the treatment of various autoimmune and inflammatory diseases.

Mechanism of Action

BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the activation and survival of B cells. N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide selectively binds to the ATP-binding site of BTK and inhibits its activity, thereby preventing the downstream activation of the BCR signaling pathway. This leads to the suppression of B-cell activation and the production of inflammatory cytokines.
Biochemical and Physiological Effects:
In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide has been shown to effectively inhibit BTK activity in various cell types, including B cells, T cells, and macrophages. This leads to the suppression of immune cell activation and the production of inflammatory cytokines, which are key drivers of autoimmune and inflammatory diseases. Additionally, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, the compound has shown good efficacy in preclinical models of various autoimmune and inflammatory diseases, making it a promising candidate for further development. However, one limitation of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide is its relatively low solubility, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the development of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide. One area of focus is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to evaluate the safety and efficacy of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide in clinical trials, particularly in patients with autoimmune and inflammatory diseases. Finally, there is a need for the development of novel BTK inhibitors with improved selectivity and efficacy, which could potentially lead to the discovery of new therapeutic targets for the treatment of these diseases.

Synthesis Methods

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide involves a multi-step process that starts with the reaction of 5-tert-butyl-3-isoxazolylamine with 2,4-difluoroanisole in the presence of a base catalyst. This is followed by the introduction of a methyl group at the alpha position of the isoxazole ring using a Grignard reagent. The final step involves the formation of the amide bond between the isoxazole ring and the propanamide moiety using a coupling agent.

Scientific Research Applications

N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide has been extensively studied in preclinical models of various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, multiple sclerosis, and Sjogren's syndrome. In these studies, the compound has been shown to effectively inhibit BTK activity, which plays a critical role in the activation of immune cells and the production of inflammatory cytokines.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O3/c1-16(2,3)13-9-14(21-24-13)20-15(22)17(4,5)23-12-7-6-10(18)8-11(12)19/h6-9H,1-5H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLGBFOXGSDFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C(C)(C)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.